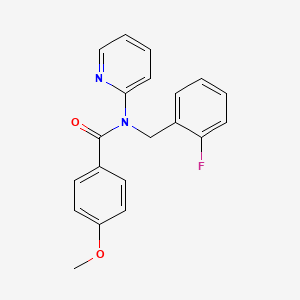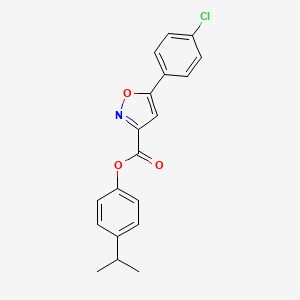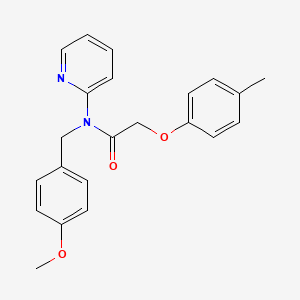
N-(2-fluorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core. Its distinct structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide typically involves several steps. One common method starts with the reaction of 2-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate. This intermediate is then reacted with 2-pyridylmethylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[(2-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to exert its effects by inhibiting certain enzymes or pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of bacterial and fungal growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-4-(4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanylmethylbenzamide
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-[(2-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxy groups contribute to its stability and reactivity, while the pyridinyl group enhances its potential for biological interactions.
Properties
Molecular Formula |
C20H17FN2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17FN2O2/c1-25-17-11-9-15(10-12-17)20(24)23(19-8-4-5-13-22-19)14-16-6-2-3-7-18(16)21/h2-13H,14H2,1H3 |
InChI Key |
UZHBLPCYPBVNQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11353949.png)
![propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11353971.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353981.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11353996.png)
![2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11354006.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354014.png)
![Methyl 4-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11354015.png)


![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide](/img/structure/B11354026.png)
![2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11354031.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11354038.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11354046.png)
